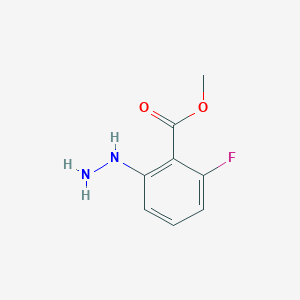

Methyl 2-fluoro-6-hydrazinylbenzoate

Description

Structure

3D Structure

Properties

Molecular Formula |

C8H9FN2O2 |

|---|---|

Molecular Weight |

184.17 g/mol |

IUPAC Name |

methyl 2-fluoro-6-hydrazinylbenzoate |

InChI |

InChI=1S/C8H9FN2O2/c1-13-8(12)7-5(9)3-2-4-6(7)11-10/h2-4,11H,10H2,1H3 |

InChI Key |

NFBJXPJWXYYARF-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=C(C=CC=C1F)NN |

Origin of Product |

United States |

Synthetic Methodologies for Methyl 2 Fluoro 6 Hydrazinylbenzoate

Established Synthetic Pathways and Optimizations

A comprehensive search for established synthetic pathways for Methyl 2-fluoro-6-hydrazinylbenzoate did not yield any specific, peer-reviewed methods. The scientific literature does not appear to contain detailed experimental procedures, analyses of reaction parameters, or optimized protocols for the synthesis of this particular compound.

Precursor Compounds and Reactants

Information regarding the specific precursor compounds and reactants required for the synthesis of this compound is not available in the reviewed scientific literature.

Reaction Conditions and Parametric Analysis

There is no published data detailing the reaction conditions for the synthesis of this compound. This includes a lack of information on suitable solvent systems, temperature profiles for the reaction, and necessary stirring durations.

Isolation and Purification Techniques for Crude and Refined Product

Specific techniques for the isolation and purification of both the crude and refined this compound product are not described in the available scientific literature.

Isotopic Labeling Strategies for Research Applications

The application of isotopic labeling to this compound has not been specifically documented in the scientific literature. While isotopic labeling is a valuable tool in mechanistic studies, there are no published methodologies for the incorporation of isotopes into this compound.

Deuterium and Tritium Incorporation Methodologies

Methodologies for the incorporation of deuterium and tritium into this compound have not been reported. General methods for isotopic labeling of organic molecules exist, but their applicability to this specific compound has not been investigated or published. researchgate.net

Utility of Labeled Compounds in Mechanistic Studies

Due to the lack of synthesis of isotopically labeled this compound, there is no information on their use in mechanistic studies.

Chemical Reactivity and Transformation Studies of Methyl 2 Fluoro 6 Hydrazinylbenzoate

Reactions Involving the Hydrazinyl Functional Group

The hydrazinyl group (-NHNH2) is a potent nucleophile and a precursor to various nitrogen-containing heterocycles. Its reactivity is central to many of the synthetic applications of Methyl 2-fluoro-6-hydrazinylbenzoate.

Condensation Reactions with Aldehydes and Ketones (e.g., glyoxal (B1671930) to form hydrazones)

The hydrazinyl group readily undergoes condensation reactions with carbonyl compounds such as aldehydes and ketones to form hydrazones. This reaction is a cornerstone of hydrazone chemistry and is characterized by the formation of a carbon-nitrogen double bond (C=N).

For instance, the reaction of this compound with a simple dicarbonyl compound like glyoxal (OHC-CHO) is expected to proceed in a stepwise manner. The first equivalent of the hydrazine (B178648) will react with one of the aldehyde groups to form a monohydrazone intermediate. Subsequent reaction with a second equivalent of the hydrazine or intramolecular cyclization can lead to more complex products. The general reaction is acid-catalyzed and involves the nucleophilic attack of the terminal nitrogen of the hydrazine on the electrophilic carbonyl carbon, followed by dehydration.

Table 1: Expected Products from the Condensation of this compound with Various Carbonyl Compounds

| Carbonyl Compound | Expected Hydrazone Product |

| Glyoxal (1 equivalent) | Methyl 2-fluoro-6-((2-oxoethylidene)hydrazinyl)benzoate |

| Glyoxal (2 equivalents) | Glyoxal bis(2-carbomethoxy-3-fluorophenyl)hydrazone |

| Acetone | Methyl 2-fluoro-6-(isopropylidenehydrazinyl)benzoate |

| Benzaldehyde | Methyl 2-fluoro-6-(benzylidenehydrazinyl)benzoate |

This table presents the predicted products based on established reactivity patterns of hydrazines with aldehydes and ketones.

Intramolecular and Intermolecular Cyclization Pathways (e.g., formation of 2-phenyl-2H-1,2,3-triazoles)

The hydrazone derivatives formed from the condensation reactions described above are versatile intermediates for the synthesis of various heterocyclic compounds through cyclization reactions. A notable example is the formation of 1,2,3-triazoles.

The synthesis of 2-phenyl-2H-1,2,3-triazoles can be achieved from arylhydrazones of α-dicarbonyl compounds. In the context of this compound, its corresponding hydrazone derived from a suitable dicarbonyl compound can undergo cyclization to form a 1,2,3-triazole ring. For instance, the reaction of an arylhydrazine with a 1,2-dicarbonyl compound can lead to the formation of an osazone, which can then be oxidatively cyclized to a 2-aryl-1,2,3-triazole.

Furthermore, intramolecular cyclization is also a possibility, especially if the carbonyl compound used for hydrazone formation contains another reactive functional group. The presence of the ortho-fluoro and ester groups on the benzene (B151609) ring can also influence the regioselectivity and feasibility of these cyclization reactions.

Derivatization to Other Nitrogen-Containing Functionalities

The hydrazinyl group of this compound can be transformed into a variety of other nitrogen-containing functionalities, further expanding its synthetic utility. For example, reduction of the hydrazinyl group can yield the corresponding aniline (B41778) derivative. Acylation with acid chlorides or anhydrides will produce N-acylhydrazine derivatives.

Reaction with nitrous acid can convert the hydrazinyl group into an azido (B1232118) group (-N3), a highly versatile functional group in organic synthesis, particularly in click chemistry for the formation of triazoles. Additionally, oxidation of the hydrazinyl group can lead to the formation of diazonium salts, which are important intermediates for introducing a wide range of substituents onto the aromatic ring through Sandmeyer-type reactions.

Reactions Involving the Ester Functional Group

The methyl ester group (-COOCH3) in this compound is susceptible to nucleophilic acyl substitution reactions, allowing for its conversion into other functional groups such as carboxylic acids and different esters.

Ester Hydrolysis and Saponification for Carboxylic Acid Formation

The methyl ester can be hydrolyzed to the corresponding carboxylic acid, 2-fluoro-6-hydrazinylbenzoic acid, under either acidic or basic conditions.

Acid-catalyzed hydrolysis typically involves heating the ester in the presence of a strong acid (e.g., HCl or H2SO4) in an aqueous solution. The reaction is reversible, and the equilibrium can be driven towards the products by using a large excess of water.

Saponification , or base-promoted hydrolysis, is an irreversible process that involves heating the ester with a strong base, such as sodium hydroxide (B78521) or potassium hydroxide. The reaction yields the carboxylate salt, which is then protonated in a separate acidic workup step to afford the free carboxylic acid. The steric hindrance from the ortho-fluoro and hydrazinyl groups might influence the rate of hydrolysis. However, studies on sterically hindered methyl benzoates have shown that hydrolysis can be achieved, often requiring more forcing conditions like higher temperatures. rsc.org

Table 2: General Conditions for the Hydrolysis of this compound

| Reaction | Reagents | General Conditions | Product |

| Acid Hydrolysis | HCl or H2SO4 in H2O | Reflux | 2-Fluoro-6-hydrazinylbenzoic acid |

| Saponification | NaOH or KOH in H2O/alcohol | Reflux, followed by acidic workup | 2-Fluoro-6-hydrazinylbenzoic acid |

This table outlines the expected conditions and products for the hydrolysis of the ester functional group based on general organic chemistry principles.

Transesterification Reactions

Transesterification is the process of exchanging the alkoxy group of an ester with that of an alcohol. In the case of this compound, it can be converted to other esters (e.g., ethyl, propyl) by reacting it with the corresponding alcohol in the presence of an acid or base catalyst.

Amidation and Other Nucleophilic Acyl Substitution Reactions

The hydrazinyl group of this compound is a potent nucleophile, making it the primary site for acylation and related reactions. The reactivity of phenylhydrazines with various acylating agents is well-documented, and this reactivity is expected to be mirrored in the subject compound. wustl.edu

Amidation of the hydrazinyl moiety can be readily achieved using standard acylating agents such as acyl chlorides and anhydrides. wustl.edu These reactions typically proceed under mild conditions to yield the corresponding N-acylhydrazinyl derivatives. The more nucleophilic terminal nitrogen of the hydrazinyl group is the expected site of acylation.

Another important class of reactions involves the condensation of the hydrazinyl group with β-dicarbonyl compounds, such as β-diketones and β-ketoesters, to form heterocyclic structures, most notably pyrazoles. researchgate.netresearchgate.net This transformation is a powerful method for the synthesis of highly substituted pyrazole (B372694) derivatives. The reaction proceeds through an initial condensation to form a hydrazone intermediate, which then undergoes intramolecular cyclization and dehydration. The regioselectivity of the cyclization can be influenced by the nature of the substituents on the β-dicarbonyl compound. researchgate.net

| Reagent | Product Type | Reaction Conditions | Expected Outcome |

| Acyl Chloride (R-COCl) | N-Acylhydrazide | Amine base (e.g., triethylamine), aprotic solvent (e.g., dichloromethane), room temperature. | Formation of Methyl 2-fluoro-6-(N'-acylhydrazinyl)benzoate. |

| Acetic Anhydride | N-Acetylhydrazide | Mild heating or in the presence of a catalyst. | Formation of Methyl 2-fluoro-6-(N'-acetylhydrazinyl)benzoate. |

| 1,3-Diketone (R-CO-CH₂-CO-R') | Pyrazole | Acid or base catalysis, reflux in a suitable solvent (e.g., ethanol). | Formation of a substituted pyrazolyl-fluorobenzoate. |

| β-Ketoester (R-CO-CH₂-COOR') | Pyrazolone | Acid or base catalysis, reflux in a suitable solvent. | Formation of a substituted pyrazolon-yl-fluorobenzoate. |

Reactions Involving the Fluorinated Aromatic Ring

The fluorine atom and the other substituents on the benzene ring of this compound significantly influence the reactivity of the aromatic nucleus in various functionalization reactions.

Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic rings. In the case of this compound, the fluorine atom, the hydrazinyl group (or a protected form), and the ester group can all act as directing groups for lithiation. The fluorine atom is known to be a potent ortho-directing group. researchgate.net Similarly, hydrazinyl and related nitrogen-containing groups can direct metalation to the ortho position. The ester group is generally a weaker directing group.

Given the substitution pattern, lithiation is expected to occur at the C3 position, which is ortho to both the fluorine and the hydrazinyl group. The synergistic effect of these two directing groups would strongly favor metalation at this site. Subsequent quenching of the resulting aryllithium species with various electrophiles would provide a route to 3-substituted derivatives.

| Directing Group(s) | Position of Lithiation | Electrophile (E+) | Product |

| -F and -NHNH₂ | C3 | CO₂ | 3-Carboxy-2-fluoro-6-hydrazinylbenzoate derivative |

| -F and -NHNH₂ | C3 | I₂ | 2-Fluoro-3-iodo-6-hydrazinylbenzoate derivative |

| -F and -NHNH₂ | C3 | (CH₃)₃SiCl | 2-Fluoro-3-(trimethylsilyl)-6-hydrazinylbenzoate derivative |

The fluorine atom on the aromatic ring of this compound can potentially act as a leaving group in nucleophilic aromatic substitution (SNAr) reactions. wikipedia.org For an SNAr reaction to occur, the aromatic ring must be activated by electron-withdrawing groups positioned ortho or para to the leaving group. libretexts.orgmasterorganicchemistry.com

In this compound, the methyl ester group at the C1 position is electron-withdrawing and is ortho to the fluorine atom. This arrangement should activate the C2 position for nucleophilic attack. The hydrazinyl group at the C6 position is an electron-donating group, which would generally deactivate the ring towards nucleophilic attack. However, its position meta to the fluorine atom means its deactivating effect at the reaction center is less pronounced. Therefore, under suitable conditions with strong nucleophiles, SNAr at the C2 position to displace the fluorine atom is plausible. nih.gov

The C-F bond in this compound can also be a handle for metal-catalyzed cross-coupling reactions, although C-F bond activation is generally more challenging than that of other carbon-halogen bonds. nih.gov Palladium- and nickel-catalyzed reactions are commonly employed for such transformations.

Suzuki-Miyaura Coupling: The Suzuki-Miyaura coupling reaction, which forms carbon-carbon bonds, could potentially be applied to couple an aryl or vinyl boronic acid at the C2 position, displacing the fluorine atom. nih.govrsc.orgrsc.org This would require a suitable palladium or nickel catalyst system, often with specialized ligands, and appropriate reaction conditions to facilitate the activation of the relatively inert C-F bond. researchgate.net

Buchwald-Hartwig Amination: The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds. wikipedia.orgorganic-chemistry.orgyoutube.comlibretexts.org While typically used with aryl bromides and iodides, conditions have been developed for the amination of aryl fluorides. nih.gov This reaction could potentially be used to replace the fluorine atom in this compound with a variety of amine nucleophiles, leading to the synthesis of 2,6-diaminobenzoate derivatives. mit.edu

| Reaction Type | Coupling Partner | Catalyst System | Potential Product |

| Suzuki-Miyaura | Arylboronic acid (Ar-B(OH)₂) | Pd(0) or Ni(0) with phosphine (B1218219) ligands | Methyl 2-aryl-6-hydrazinylbenzoate derivative |

| Buchwald-Hartwig | Amine (R₂NH) | Pd(0) with specialized ligands (e.g., Buchwald ligands) | Methyl 2-(dialkylamino)-6-hydrazinylbenzoate derivative |

Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique used to determine the structure of organic compounds by observing the magnetic properties of atomic nuclei. For a molecule like Methyl 2-fluoro-6-hydrazinylbenzoate, ¹H, ¹³C, and ¹⁹F NMR would provide crucial information about its molecular structure.

Proton Nuclear Magnetic Resonance (¹H NMR) Chemical Shift and Coupling Analysis

A hypothetical ¹H NMR spectrum of this compound would be expected to show distinct signals for the aromatic protons, the methyl protons of the ester group, and the protons of the hydrazinyl group. The chemical shifts (δ) would indicate the electronic environment of each proton, and the coupling constants (J) would reveal the connectivity between neighboring protons.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectral Interpretation

The ¹³C NMR spectrum would provide information on the carbon framework of the molecule. Each unique carbon atom in this compound would produce a distinct signal. The chemical shifts would help in assigning the signals to the carbonyl carbon of the ester, the aromatic carbons, and the methyl carbon.

Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) Applications

¹⁹F NMR is a highly sensitive technique for fluorine-containing compounds. In the case of this compound, it would show a signal for the single fluorine atom on the benzene (B151609) ring. The chemical shift and coupling with neighboring protons would confirm its position.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination

High-resolution mass spectrometry (HRMS) would be used to determine the precise molecular weight of this compound, allowing for the unambiguous determination of its molecular formula (C₈H₉FN₂O₂). This technique provides a high degree of accuracy, which is essential for confirming the identity of a newly synthesized or isolated compound.

Fragmentation Pathway Analysis (e.g., ESI-TOF data)

Electrospray Ionization Time-of-Flight (ESI-TOF) mass spectrometry is a powerful tool for determining the molecular weight and elucidating the structure of a compound through its fragmentation pattern. For this compound, the protonated molecule [M+H]⁺ would be expected at an m/z (mass-to-charge ratio) corresponding to its molecular formula (C₈H₉FN₂O₂).

A plausible fragmentation pathway for this compound would likely initiate with the loss of neutral molecules such as methanol (B129727) (CH₃OH) from the ester group, or the loss of ammonia (B1221849) (NH₃) or hydrazine (B178648) (N₂H₄) from the hydrazinyl substituent. Subsequent fragmentation could involve the cleavage of the ester linkage or fragmentation of the aromatic ring. The high-resolution capabilities of TOF analysis would allow for the determination of the elemental composition of these fragments, lending further support to the proposed structure.

Table 1: Predicted ESI-TOF Fragmentation Data for this compound

| Fragment Ion | Predicted m/z | Description |

|---|---|---|

| [M+H]⁺ | 185.0721 | Protonated molecular ion |

| [M+H - NH₃]⁺ | 168.0455 | Loss of ammonia from the hydrazinyl group |

| [M+H - CH₃OH]⁺ | 153.0459 | Loss of methanol from the ester group |

| [M+H - N₂H₄]⁺ | 153.0459 | Loss of hydrazine |

Note: The m/z values are predicted based on the elemental composition and may vary slightly in an experimental setting.

Vibrational Spectroscopy: Infrared (IR) Absorption Analysis

Infrared (IR) spectroscopy identifies the functional groups within a molecule by measuring the absorption of infrared radiation at specific wavenumbers, which correspond to the vibrational frequencies of different bonds. The IR spectrum of this compound is predicted to exhibit several characteristic absorption bands.

The presence of the hydrazinyl group (-NHNH₂) would be indicated by N-H stretching vibrations, typically appearing as one or two bands in the region of 3300-3400 cm⁻¹. The carbonyl (C=O) stretch of the ester group is expected to produce a strong, sharp absorption band around 1700-1730 cm⁻¹. Aromatic C-H stretching vibrations are anticipated just above 3000 cm⁻¹, while the C=C stretching vibrations of the benzene ring would appear in the 1450-1600 cm⁻¹ region. The C-F bond stretch will likely be observed as a strong band in the 1100-1300 cm⁻¹ range.

Table 2: Predicted Characteristic IR Absorption Bands for this compound

| Functional Group | Predicted Wavenumber (cm⁻¹) | Description |

|---|---|---|

| N-H (Hydrazinyl) | 3300-3400 | Stretching vibration |

| Aromatic C-H | 3000-3100 | Stretching vibration |

| C=O (Ester) | 1700-1730 | Stretching vibration |

| Aromatic C=C | 1450-1600 | Ring stretching vibrations |

| C-F | 1100-1300 | Stretching vibration |

Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Absorption Studies

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from a lower energy ground state to a higher energy excited state. The wavelength of maximum absorption (λmax) is characteristic of the molecule's chromophores (light-absorbing groups).

For this compound, the primary chromophore is the substituted benzene ring. The presence of the ester and hydrazinyl groups, as well as the fluorine atom, will influence the electronic transitions of the aromatic system. It is expected to exhibit absorption bands characteristic of π → π* transitions. The exact position of the λmax can be affected by the solvent used for the analysis.

Table 3: Predicted UV-Vis Absorption Data for this compound

| Predicted λmax (nm) | Type of Transition | Chromophore |

|---|---|---|

| ~200-220 | π → π* | Benzene ring E2-band |

Note: These are estimated values and can shift depending on the solvent and the electronic effects of the substituents.

No Publicly Available Computational Chemistry Studies Found for this compound

Despite a comprehensive search of scientific literature and chemical databases, no specific computational chemistry or theoretical investigation studies focusing solely on the chemical compound "this compound" have been identified.

This absence of dedicated research means that detailed, experimentally validated, or theoretically calculated data for the sections and subsections outlined in the user's request—including quantum chemical calculations for electronic structure, reactivity analyses, and computational modeling of reaction mechanisms—are not available in the public domain.

The initial search for scholarly articles, patents, and chemical databases yielded information on related but distinct molecules such as "Methyl 2-fluoro-6-hydroxybenzoate," "Methyl 2-fluoro-5-hydrazinylbenzoate hydrochloride," and "2-Fluoro-6-methylbenzoic acid." While computational studies on these analogs and on general methodologies like Density Functional Theory (DFT), Frontier Molecular Orbital (FMO) analysis, and Electrostatic Potential Surface (EPS) analysis exist, this information is not directly applicable to this compound. Extrapolating data from these related compounds would not provide the scientifically accurate and specific information required by the prompt.

Consequently, it is not possible to generate a thorough, informative, and scientifically accurate article that strictly adheres to the requested outline without the foundational research data. The creation of such an article would necessitate fabricating data, which is beyond the scope of a factual and evidence-based response.

Researchers seeking to understand the computational and theoretical properties of this compound would likely need to conduct novel theoretical studies. Such research would involve performing the quantum chemical calculations outlined in the prompt to determine its ground state properties, electronic structure, reactivity, and potential reaction mechanisms.

Computational Chemistry and Theoretical Investigations

Conformational Analysis and Stereochemical Preferences

The three-dimensional arrangement of atoms in a molecule, its conformation, is pivotal in determining its physical, chemical, and biological properties. For Methyl 2-fluoro-6-hydrazinylbenzoate, the presence of rotatable bonds, particularly around the ester and hydrazinyl functional groups, gives rise to various possible conformations.

Theoretical studies on analogous compounds, such as methyl 2-fluorobenzoate, have shown a preference for planar conformations where the ester group is coplanar with the benzene (B151609) ring. This planarity is a result of the balance between steric hindrance and electronic effects, specifically the delocalization of π-electrons. It is reasonable to infer a similar preference for planarity in this compound.

Two primary planar conformers can be considered: a cis and a trans isomer, defined by the relative orientation of the carbonyl group of the ester and the fluorine atom. In related 2-fluorobenzoates, the trans conformer, where the carbonyl group and the fluorine atom are on opposite sides of the C-C bond, is generally found to be more stable. rsc.org This preference is attributed to the minimization of electrostatic repulsion between the electronegative oxygen and fluorine atoms.

The introduction of the hydrazinyl group at the 6-position adds another layer of complexity. The orientation of the -NHNH2 group relative to the plane of the benzene ring will be influenced by hydrogen bonding possibilities and steric interactions with the adjacent ester group. Computational modeling, using methods like Density Functional Theory (DFT), can be employed to calculate the potential energy surface of the molecule and identify the most stable, low-energy conformations.

Table 1: Predicted Relative Energies of Key Conformers of this compound

| Conformer | Dihedral Angle (F-C2-C1-C=O) | Relative Energy (kcal/mol) | Predicted Population (at 298 K) |

| trans-planar | ~180° | 0.00 | High |

| cis-planar | ~0° | > 2.00 | Low |

| Non-planar (Twisted) | Varies | Higher | Very Low |

Note: The data in this table is hypothetical and based on trends observed in similar molecules. Actual values would require specific quantum chemical calculations.

Prediction and Correlation of Spectroscopic Parameters

Computational methods are invaluable for predicting spectroscopic data, which can then be used to identify and characterize a compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Theoretical calculations can predict the chemical shifts of ¹H, ¹³C, and ¹⁹F nuclei. These predictions are based on the calculated electron density around each nucleus in the molecule's optimized geometry. By comparing the predicted spectrum with experimental data, the proposed structure can be confirmed. For instance, the chemical shift of the fluorine atom would be highly sensitive to the local electronic environment and the molecule's conformation.

Infrared (IR) Spectroscopy: The vibrational frequencies of a molecule can be calculated computationally. These frequencies correspond to the absorption peaks in an IR spectrum. Specific vibrational modes, such as the C=O stretch of the ester, the N-H stretches of the hydrazinyl group, and the C-F stretch, can be predicted and assigned to the experimental spectrum.

Mass Spectrometry (MS): While not a direct prediction of the mass spectrum, computational chemistry can help in understanding fragmentation patterns observed in mass spectrometry. By calculating bond dissociation energies and the stability of potential fragments, the likely fragmentation pathways can be elucidated.

Table 2: Theoretically Predicted vs. Experimental Spectroscopic Data for a Hypothetical Analog

| Spectroscopic Technique | Parameter | Predicted Value | Experimental Value |

| ¹³C NMR | C=O Chemical Shift (ppm) | 165.2 | 164.8 |

| ¹H NMR | -OCH₃ Chemical Shift (ppm) | 3.85 | 3.82 |

| IR | C=O Stretching Freq. (cm⁻¹) | 1725 | 1720 |

Note: This table illustrates the typical correlation between predicted and experimental data for a related compound. Specific data for this compound is not currently available.

In Silico Design and Virtual Screening for Derivative Synthesis

In silico techniques, which are computational methods, play a crucial role in the rational design of new molecules with desired properties. Starting with the core structure of this compound, new derivatives can be designed and evaluated virtually before any synthetic work is undertaken.

The process typically involves:

Defining a Target: A specific biological target, such as an enzyme or a receptor, is identified.

Building a Library of Derivatives: A virtual library of derivatives is created by systematically modifying the parent molecule. For this compound, this could involve substitutions on the benzene ring, or modifications to the hydrazinyl or ester groups.

Molecular Docking: The virtual derivatives are then "docked" into the active site of the biological target using specialized software. This process predicts the binding orientation and affinity of each molecule.

Scoring and Ranking: The docked molecules are scored based on their predicted binding energy and other parameters. The highest-scoring molecules are considered the most promising candidates for synthesis and further testing.

This virtual screening approach significantly accelerates the drug discovery process by prioritizing compounds that are most likely to be active, thereby saving time and resources. For instance, derivatives of this compound could be screened against a panel of kinases to identify potential inhibitors.

Applications As a Synthetic Building Block in Complex Molecule Construction

Precursor in Heterocyclic Scaffold Synthesis

The hydrazinyl group in Methyl 2-fluoro-6-hydrazinylbenzoate is a key functional group that enables its participation in a variety of cyclization reactions to form heterocyclic ring systems. These heterocyclic scaffolds are of significant interest due to their prevalence in biologically active molecules and functional materials.

Synthesis of Substituted Triazole Derivatives

The formation of substituted triazole rings is a prominent application of compounds containing a hydrazinyl group. This compound can serve as a precursor for the synthesis of 1,2,4-triazole (B32235) derivatives through several established synthetic routes. For instance, it can react with nitriles under acidic or basic conditions, or with imidoyl chlorides, to yield the corresponding triazole ring system. The resulting substituted triazoles, bearing the 2-fluoro-6-(methoxycarbonyl)phenyl moiety, are valuable intermediates for further functionalization.

A general reaction scheme for the synthesis of 1,2,4-triazoles from a hydrazine (B178648) derivative is the Pellizzari reaction, which involves the reaction of a hydrazide with an amide. While starting with the hydrazinylbenzoate, it would first be converted to the corresponding hydrazide. Another common method is the Einhorn-Brunner reaction, which involves the reaction of a hydrazine with a diacyl- or diarylimide.

| Reagent | Reaction Type | Resulting Heterocycle |

| Nitriles | Cyclocondensation | 1,2,4-Triazole |

| Imidoyl Chlorides | Cyclocondensation | 1,2,4-Triazole |

| Isothiocyanates | Addition-Cyclization | 1,2,4-Triazole-3-thione |

Role in the Formation of Other Nitrogen-Containing Heterocycles

Beyond triazoles, the hydrazinyl group of this compound allows for its use in the synthesis of a variety of other nitrogen-containing heterocycles. Condensation of the hydrazinyl group with dicarbonyl compounds, such as β-ketoesters or 1,3-diketones, can lead to the formation of pyrazole (B372694) derivatives. This reaction, known as the Knorr pyrazole synthesis, is a fundamental method for constructing this important heterocyclic ring.

Furthermore, reaction with α,β-unsaturated carbonyl compounds can yield pyrazoline derivatives. Cyclization reactions with other appropriate bifunctional reagents can lead to the formation of six-membered heterocycles like pyridazinones. The versatility of the hydrazinyl group makes this compound a valuable starting material for a diverse range of heterocyclic systems.

Intermediate in the Synthesis of Advanced Research Compounds

The structural motifs present in this compound make it an attractive intermediate for the synthesis of complex and highly functionalized molecules that are of interest in advanced research, particularly in the development of new therapeutic agents.

Utilization in the Preparation of Specific Ligands and Probes (e.g., Seltorexant precursors)

A significant application of this building block is in the synthesis of precursors for complex drug molecules like Seltorexant. Seltorexant, an orexin-2 receptor antagonist, contains a 2-fluoro-6-(1,2,3-triazol-2-yl)phenyl methanone (B1245722) fragment. nih.govresearchgate.netncats.iowikipedia.orgmedchemexpress.com A key intermediate in the synthesis of Seltorexant is 2-fluoro-6-(1,2,3-triazol-2-yl)benzoic acid. nih.gov

This compound can be envisioned as a direct precursor to a triazole-containing intermediate for the synthesis of Seltorexant. For example, a Huisgen cycloaddition reaction between an azide (B81097) and an alkyne is a common method for the synthesis of 1,2,3-triazoles. While the hydrazinyl group itself is not directly used in this specific reaction, it can be readily converted to an azide group. Alternatively, the hydrazinyl group can be used to form other types of triazoles (1,2,4-triazoles) which are also important pharmacophores. The presence of the fluoro and methyl ester groups on the phenyl ring are crucial for the final structure and activity of Seltorexant.

Contribution to Multi-Step Organic Synthesis Campaigns

The synthesis of complex molecules like Seltorexant is a multi-step process that relies on the availability of highly functionalized building blocks. This compound represents such a building block, providing a scaffold that can be elaborated upon in subsequent synthetic steps. Its utility lies in the ability to introduce a substituted phenyl ring with strategically placed functional groups that can be manipulated throughout a synthetic sequence. The fluoro substituent can influence the electronic properties and metabolic stability of the final compound, while the ester and hydrazinyl groups provide handles for further chemical transformations.

Role in Chemical Library Development for In Vitro Studies

The development of chemical libraries is a cornerstone of modern drug discovery, enabling the high-throughput screening of a large number of compounds for biological activity. Hydrazinobenzoic acid and hydrazone derivatives have been utilized in the synthesis of chemical libraries for in vitro screening. nih.govnih.govresearchgate.netmdpi.comresearchgate.net

This compound is an ideal scaffold for the generation of diverse chemical libraries. The reactive hydrazinyl group can be readily derivatized with a wide range of aldehydes and ketones to produce a library of hydrazone derivatives. This combinatorial approach allows for the rapid generation of a large number of structurally diverse molecules from a single starting material. These libraries can then be screened in various in vitro assays to identify hit compounds with desired biological activities, such as enzyme inhibition or receptor binding. The structural information from these screening campaigns can then be used to guide the design of more potent and selective lead compounds. The presence of the fluorine atom in the scaffold can also be advantageous, as fluorinated compounds often exhibit improved pharmacokinetic properties. nih.gov

| Library Type | Key Reaction | Potential Biological Targets |

| Hydrazone Library | Condensation with aldehydes/ketones | Kinases, Proteases, GPCRs |

| Triazole Library | Cyclization with various reagents | A wide range of enzymes and receptors |

| Pyrazole Library | Condensation with dicarbonyls | Kinases, Cyclooxygenases |

Future Research Directions and Methodological Advancements

Development of Novel Catalytic Systems for Methyl 2-fluoro-6-hydrazinylbenzoate Transformations

The reactivity of the hydrazinyl group in this compound is a key area for the development of novel catalytic transformations. While palladium-catalyzed cross-coupling reactions are established for C-N bond formation with aryl halides and hydrazine (B178648) derivatives, future work could focus on developing more efficient and selective catalysts specifically tailored for this sterically hindered and electronically modified substrate. organic-chemistry.orgmit.edu The development of air-stable nickel precatalysts could also offer a more economical and practical alternative for amination reactions involving this compound. mit.edu

Furthermore, the generation of aryl radicals from aryl hydrazines using catalytic iodine presents a mild and efficient strategy for forming new carbon-carbon bonds. acsgcipr.org Research into applying this methodology to this compound could lead to novel arylation reactions. The development of catalyst systems that can selectively activate the N-H bonds of the hydrazine moiety for subsequent functionalization remains a significant area of interest.

| Catalyst System | Potential Transformation | Advantages |

| Palladium with MOP-type ligands | C-N Cross-Coupling | High efficiency for N-arylation of hydrazides. organic-chemistry.org |

| Air-stable Nickel precatalysts | Amination Reactions | Improved substrate scope and compatibility with weak bases. mit.edu |

| Catalytic Iodine | Arylation via Aryl Radicals | Mild reaction conditions and metal-free approach. acsgcipr.org |

Integration into Flow Chemistry and Continuous Manufacturing Processes

The integration of this compound into flow chemistry and continuous manufacturing processes offers significant advantages in terms of safety, efficiency, and scalability. numberanalytics.comspringerprofessional.de The synthesis of heterocyclic compounds, a likely application of this molecule, has seen significant advancements through the use of flow reactors, which allow for precise control over reaction parameters and the safe handling of potentially hazardous intermediates. numberanalytics.comnih.gov

Specifically, the Fischer indole (B1671886) synthesis, a classic reaction of aryl hydrazines, can be significantly improved using high-temperature/pressure flow reactors, leading to drastically reduced reaction times and increased productivity. mdpi.com The development of a continuous flow process for the synthesis of indole derivatives from this compound could be a valuable advancement for the pharmaceutical industry. nih.govwikipedia.org Furthermore, flow chemistry is particularly well-suited for fluorination reactions, offering a safer way to handle potentially hazardous reagents and optimize reaction conditions. researchgate.net

| Flow Chemistry Application | Potential Product | Key Benefits |

| High-Temperature/Pressure Fischer Indole Synthesis | Fluorinated Indole Derivatives | Reduced reaction time, increased productivity, enhanced safety. mdpi.com |

| Continuous Flow Heterocyclic Synthesis | Pyrazole (B372694) or Triazole Derivatives | Precise reaction control, scalability, safe handling of intermediates. numberanalytics.comnih.gov |

| Automated Multistep Synthesis | Complex Drug-like Molecules | Efficient access to novel structures without isolation of intermediates. nih.gov |

Exploration of Biocatalytic Approaches for Synthesis and Derivatization

Biocatalysis offers a green and highly selective alternative for the synthesis and derivatization of fluorinated compounds like this compound. mdpi.comchemistryjournals.netnumberanalytics.com Enzymes, operating under mild conditions, can offer chemo-, regio-, and enantioselectivity that is often challenging to achieve with traditional chemical methods. chemistryjournals.net

Future research could explore the use of enzymes such as lipases for the selective acylation of the hydrazine moiety. nih.gov Additionally, the potential of fluorinases to catalyze the formation of C-F bonds could be investigated for the synthesis of analogs of this compound. acsgcipr.org Expanding the biosynthetic pathways of microorganisms to accept fluorinated precursors is another promising avenue for producing novel bioactive molecules derived from this compound. nih.gov The use of biocatalysis in the synthesis of fine chemicals is a rapidly growing field with the potential to transform the chemical industry by providing more sustainable synthetic routes. chemistryjournals.net

| Biocatalytic Approach | Potential Transformation | Advantages |

| Lipase-catalyzed acylation | N-acylation of the hydrazine group | High selectivity under mild conditions. nih.gov |

| Fluorinase technology | Synthesis of fluorinated analogs | Enzymatic C-F bond formation. acsgcipr.org |

| Engineered metabolic pathways | Production of novel fluorinated compounds | In vivo synthesis of complex molecules. nih.gov |

Investigation of Unexplored Reactivity Patterns and Green Chemistry Principles

The unique electronic environment of this compound, arising from the interplay of the fluoro, hydrazinyl, and methoxycarbonyl groups, suggests the potential for unexplored reactivity patterns. The ortho-fluoro substituent can influence the acidity of the N-H protons and the nucleophilicity of the hydrazine, potentially leading to novel reaction pathways.

Adherence to green chemistry principles will be paramount in the future exploration of this compound's chemistry. instituteofsustainabilitystudies.comnih.govjddhs.com This includes the use of safer solvents, waste reduction, and the development of atom-economical reactions. ispe.org For instance, developing solvent-free reaction conditions or utilizing water as a solvent for transformations of this compound would be a significant step towards more sustainable chemical processes. google.comrsc.org Green chemistry metrics, such as atom economy and E-factor, should be employed to evaluate the environmental performance of new synthetic methods. bohrium.com The synthesis of hydrazide derivatives using green methods, such as microwave irradiation under solvent-free conditions, has been shown to be more efficient and environmentally friendly. minarjournal.com

| Green Chemistry Principle | Application to this compound |

| Waste Prevention | Designing syntheses with high atom economy. ispe.org |

| Safer Solvents | Utilizing water or other benign solvents in reactions. google.comrsc.org |

| Design for Energy Efficiency | Employing microwave-assisted or flow chemistry synthesis. numberanalytics.comminarjournal.com |

| Catalysis | Developing highly efficient and reusable catalysts. organic-chemistry.org |

Potential for Application in Materials Science as a Monomer or Ligand Component

The bifunctional nature of this compound, possessing both a reactive hydrazine group and a methyl ester, makes it a promising candidate as a monomer for the synthesis of novel polymers. The incorporation of fluorine atoms into polymers is known to impart unique properties such as high thermal stability, chemical resistance, and low surface energy. tandfonline.compageplace.desciengine.comresearchgate.netrsc.org

Future research could focus on the synthesis of fluorinated polyamides by reacting this compound (or its diamine derivative) with dicarboxylic acids. mdpi.comcjps.org Such polymers may exhibit enhanced solubility and optical transparency. nih.gov The synthesis of fluorinated polyimides from fluorine-containing diamine monomers is another area of interest, as these materials often possess low dielectric constants and high thermal stability. kpi.ua

In the realm of coordination chemistry, the hydrazine and ester functionalities could act as a bidentate ligand for metal ions. The fluorine substituent can modulate the electronic properties of the ligand, influencing the stability and reactivity of the resulting metal complexes. nih.gov Fluorinated ligands are increasingly being used in the design of metal-organic frameworks (MOFs), where they can create hydrophobic pores and enhance the stability of the framework.

| Material Application | Potential Polymer/Material | Desirable Properties |

| Monomer for Polyamides | Fluorinated Polyamides | High thermal stability, enhanced solubility, optical transparency. mdpi.comcjps.org |

| Monomer for Polyimides | Fluorinated Polyimides | Low dielectric constant, high thermal stability. kpi.ua |

| Ligand for Metal Complexes | Coordination Polymers/MOFs | Modulated electronic properties, enhanced stability. nih.gov |

Q & A

Q. Key Considerations :

- Use anhydrous conditions during esterification to avoid hydrolysis .

- Monitor reaction progress via TLC or HPLC to ensure complete reduction of the nitro group .

Q. Table 1: Synthetic Route Overview

| Step | Reagents/Conditions | Intermediate | Yield (%)* |

|---|---|---|---|

| 1 | MeOH, H₂SO₄, reflux | Methyl 2-fluoro-6-nitrobenzoate | 85–90 |

| 2 | H₂/Pd-C, EtOH, 50°C | Methyl 2-fluoro-6-aminobenzoate | 75–80 |

| 3 | NH₂NH₂·H₂O, EtOH, 70°C | Target compound | 60–70 |

| *Yields based on analogous protocols for hydrazinyl benzoates . |

Advanced: How can regioselectivity challenges during hydrazine substitution be addressed?

Methodological Answer:

The fluorine substituent at the 2-position and the hydrazine group at the 6-position may lead to steric hindrance or electronic effects, complicating regioselectivity. Strategies include:

- Temperature Control : Lower temperatures (0–5°C) reduce side reactions during hydrazine substitution .

- Catalytic Additives : Use Cu(I) or Zn(II) salts to direct substitution at the desired position .

- Protecting Groups : Temporarily protect the hydrazine group with tert-butoxycarbonyl (Boc) to prevent unwanted reactions .

Q. Validation :

Basic: What spectroscopic techniques are used to confirm the structure of this compound?

Methodological Answer:

- ¹H NMR : Look for the hydrazinyl NH₂ signal (δ 4.5–5.5 ppm, broad) and aromatic protons (δ 6.8–7.5 ppm).

- ¹⁹F NMR : A single peak near δ -110 ppm confirms the fluorine substituent .

- IR Spectroscopy : N-H stretches (3200–3400 cm⁻¹) and ester C=O (1700–1750 cm⁻¹) .

- Mass Spectrometry : Molecular ion peak at m/z 214 (C₈H₇F₂N₂O₂⁺) .

Advanced: How can conflicting spectral data (e.g., ambiguous NH₂ signals) be resolved?

Methodological Answer:

Ambiguities arise due to hydrogen bonding or dynamic exchange effects. Solutions include:

- Variable Temperature NMR : Cool samples to -40°C to slow NH₂ proton exchange, sharpening signals .

- 2D NMR (HSQC, HMBC) : Correlate NH₂ protons with adjacent carbons to confirm connectivity .

- X-ray Crystallography : Resolve structural ambiguities via single-crystal analysis (e.g., CCDC deposition) .

Basic: What are the recommended storage conditions for this compound?

Methodological Answer:

- Temperature : Store at -20°C in airtight containers to prevent hydrolysis .

- Light Sensitivity : Protect from light using amber glassware to avoid photodegradation .

- Moisture Control : Use desiccants (e.g., silica gel) in storage containers .

Advanced: What mechanistic insights explain its reactivity in cross-coupling reactions?

Methodological Answer:

The hydrazine group acts as a directing group, facilitating ortho-substitution in metal-catalyzed reactions (e.g., Suzuki-Miyaura coupling). Key factors:

Q. Experimental Design :

- Use DFT calculations to map electron density distribution .

- Optimize catalysts (e.g., Pd(PPh₃)₄) for higher regioselectivity .

Basic: What are its applications in medicinal chemistry?

Methodological Answer:

- Precursor for Hydrazide Derivatives : Used to synthesize sulfonylurea analogs for kinase inhibition studies .

- Fluorine Tagging : The fluorine atom aids in PET tracer development for imaging studies .

Advanced: How to address contradictions in reported biological activity data?

Methodological Answer:

Discrepancies may arise from impurity profiles or assay conditions. Mitigation strategies:

- Purity Assessment : Use HPLC (≥99% purity) and elemental analysis .

- Dose-Response Curves : Validate activity across multiple concentrations (e.g., IC₅₀) .

- Control Experiments : Compare with structurally similar analogs to isolate functional group effects .

Basic: What safety protocols are recommended for handling this compound?

Methodological Answer:

- Ventilation : Use fume hoods to avoid inhalation of hydrazine vapors .

- PPE : Wear nitrile gloves and safety goggles .

- Spill Management : Neutralize with dilute acetic acid before disposal .

Advanced: How to study its stability under physiological conditions?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.